2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid
Description
2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to a thienyl group through a carbonyl sulfanyl bridge
Properties
Molecular Formula |
C12H7ClO3S2 |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2-(3-chlorothiophene-2-carbonyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C12H7ClO3S2/c13-8-5-6-17-10(8)12(16)18-9-4-2-1-3-7(9)11(14)15/h1-6H,(H,14,15) |
InChI Key |
LDJOCBLPZJJTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC(=O)C2=C(C=CS2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid typically involves the following steps:
Formation of the Thienyl Carbonyl Intermediate: The initial step involves the chlorination of thiophene to form 3-chlorothiophene
Coupling with Benzoic Acid: The 3-chloro-2-thienylcarbonyl chloride is then reacted with benzoic acid in the presence of a base, such as pyridine, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienylcarbonyl)benzoic acid: Similar structure but lacks the chlorine atom.
3-Chloro-2-thienylcarbonyl derivatives: Various derivatives with different substituents on the benzoic acid moiety.
Uniqueness
2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid is unique due to the presence of both a chlorine atom and a thienyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
